5-Bromo-7-nitro-1-benzofuran-2-carboxylicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 1-benzofuran-2-carboxylic acid followed by nitration. The reaction conditions often require the use of bromine or a brominating agent and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can further modify the functional groups on the benzofuran ring.
Reduction: Reduction of the nitro group to an amino group can lead to the formation of different derivatives.
Substitution: Halogen substitution reactions can introduce other functional groups at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-bromo-7-amino-1-benzofuran-2-carboxylic acid, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine substituent can enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran-2-carboxylic acid: Lacks the nitro group, which may result in different biological activities.
7-Nitro-1-benzofuran-2-carboxylic acid: Lacks the bromine substituent, affecting its reactivity and interactions.
5-Chloro-7-nitro-1-benzofuran-2-carboxylic acid: Similar structure but with chlorine instead of bromine, leading to different chemical properties.
Uniqueness
5-Bromo-7-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4BrNO5 |
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Molecular Weight |
286.04 g/mol |
IUPAC Name |
5-bromo-7-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrNO5/c10-5-1-4-2-7(9(12)13)16-8(4)6(3-5)11(14)15/h1-3H,(H,12,13) |
InChI Key |
MCDXSWCYMHBYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(OC2=C(C=C1Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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